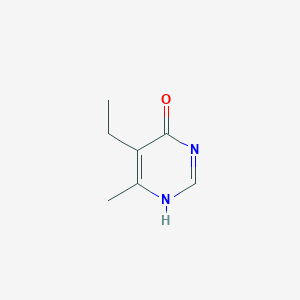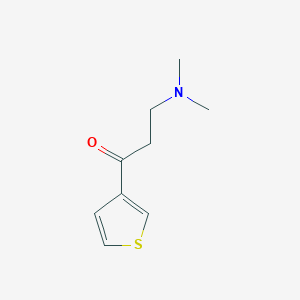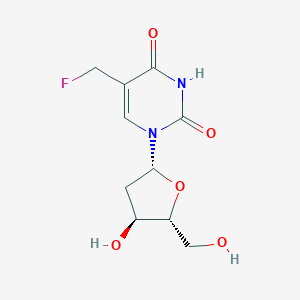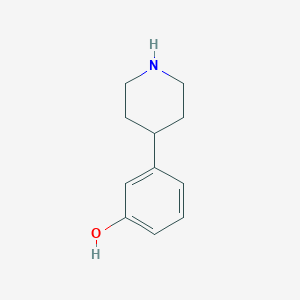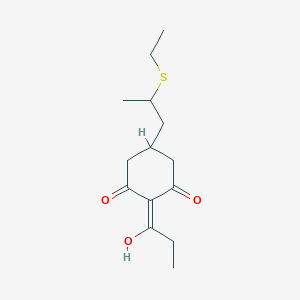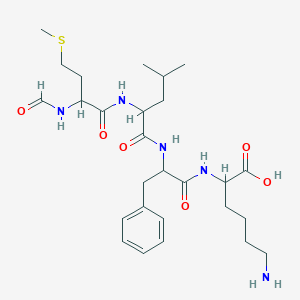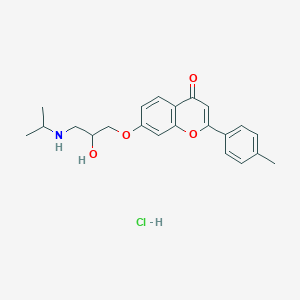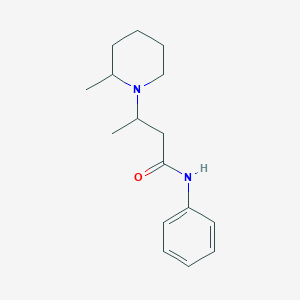![molecular formula C10H19NO B009904 Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) CAS No. 106416-93-7](/img/structure/B9904.png)
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI), also known as TMAZ, is a synthetic compound that has gained significant attention in scientific research. TMAZ is a member of the aziridine family and is characterized by its unique chemical structure.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is not fully understood, but it is thought to involve the activation of apoptotic pathways in cancer cells. Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2. This leads to the activation of caspase enzymes, which ultimately results in the death of the cancer cell.
Biochemische Und Physiologische Effekte
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is its specificity for cancer cells. It has been shown to be toxic to cancer cells, but not to normal cells. This makes it a promising candidate for cancer treatment. However, there are also limitations to the use of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize and study. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are a number of future directions for the study of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI). One area of research is the optimization of its use in cancer treatment. Researchers are currently investigating ways to increase its potency and specificity for cancer cells. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are also investigating the potential use of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Synthesemethoden
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is synthesized through a multistep process that involves the reaction of 2,3-dimethyl-2-butene with aziridine in the presence of a catalyst. The resulting product is then treated with acetyl chloride to yield Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI). The synthesis of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action is thought to be related to the induction of apoptosis, or programmed cell death. Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
106416-93-7 |
|---|---|
Produktname |
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-(2,3,3-trimethyl-1-propan-2-ylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-9(4,5)10(11,6)8(3)12/h7H,1-6H3 |
InChI-Schlüssel |
QSGGTCSWJDZQSA-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(C1(C)C(=O)C)(C)C |
Kanonische SMILES |
CC(C)N1C(C1(C)C(=O)C)(C)C |
Synonyme |
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



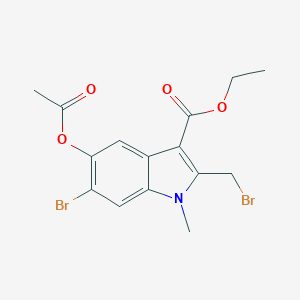
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
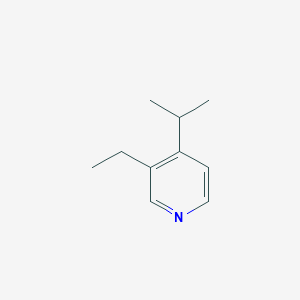
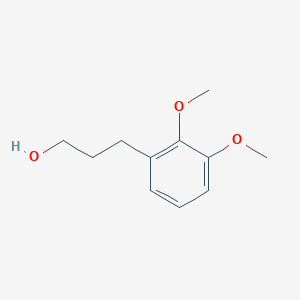
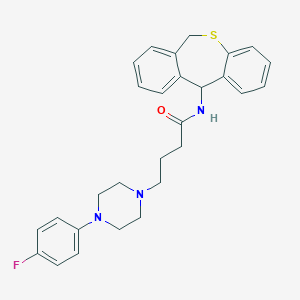
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
